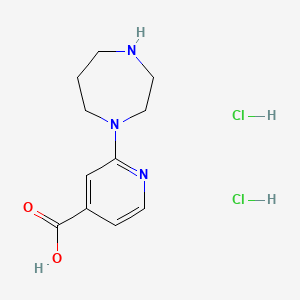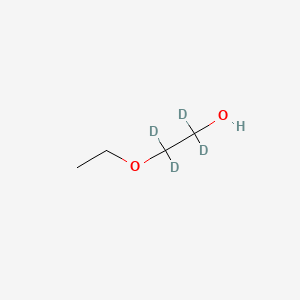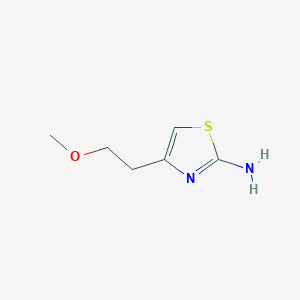![molecular formula C12H21NO2 B12310908 Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the transformation of isoindole to diacid using an inexpensive KMnO4-mediated oxidative cleavage as a key step . This process is highly efficient, cost-effective, and scalable, making it suitable for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The use of KMnO4-mediated oxidative cleavage is a common approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: KMnO4 is commonly used for oxidative cleavage.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with KMnO4 results in the formation of diacid .
Scientific Research Applications
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3aS,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate
- Tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate
Uniqueness
Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is unique due to its specific structural features, which include a fused cyclopentane and pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3 |
InChI Key |
ZOMNYTOUFQZSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCCC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

